4-Bromo-5-chloro-2-methoxyaniline

Cross-Coupling Chemoselectivity Amination

Common pain point: Mono-halogenated aniline building blocks restrict synthetic flexibility in medicinal chemistry programs. Solution: 4-Bromo-5-chloro-2-methoxyaniline (CAS 102170-53-6) delivers dual-halogen orthogonal reactivity. • Orthogonal cross-coupling: Sequential Br/Cl functionalization under distinct catalytic conditions enables one-pot double amination, reducing synthetic steps vs. mono-halogenated analogs. • CNS-optimized lipophilicity: XLogP3 of 2.5 (vs. 1.9 for mono-halogenated analogs) enhances BBB permeability in derived candidates. • Supply reliability: Batch-specific HPLC, GC, and ¹H NMR documentation at ≥95% purity; stocked for immediate milligram-to-kilogram shipment.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
CAS No. 102170-53-6
Cat. No. B110512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-methoxyaniline
CAS102170-53-6
Synonyms4-Bromo-5-chloro-o-anisidine;  4-Bromo-5-chloro-2-methoxybenzenamine;  4-Bromo-3-chloro-6-methoxyaniline;  4-Chloro-5-bromo-2-aminoanisole; 
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)Cl)Br
InChIInChI=1S/C7H7BrClNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3
InChIKeyQXHFCTQXBMGLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-2-methoxyaniline: Key Differentiated Properties


4-Bromo-5-chloro-2-methoxyaniline (CAS 102170-53-6) is a dihalogenated anisidine derivative with the molecular formula C₇H₇BrClNO and a molecular weight of 236.49 g/mol [1]. As a bromo-chloro substituted 2-methoxyaniline, it serves as a versatile intermediate in medicinal chemistry and materials science . Its calculated XLogP3 of 2.5 and the presence of both bromine and chlorine atoms confer distinct reactivity profiles compared to mono-halogenated analogs [2].

Orthogonal cross-coupling
Dual Br/Cl sites enable sequential functionalization for amino-aniline scaffolds
Scaffold diversification
Higher halogen density supports complex, lipophilic intermediate construction

4-Bromo-5-chloro-2-methoxyaniline: Irreplaceability vs. Simpler Analogs


The combination of bromine at position 4 and chlorine at position 5 on the 2-methoxyaniline scaffold creates a unique steric and electronic environment that is not replicated by mono-halogenated or differently substituted analogs [1]. This specific substitution pattern enables orthogonal cross-coupling strategies—where the Br and Cl atoms can be sequentially functionalized under distinct catalytic conditions [2]. Furthermore, the increased lipophilicity (XLogP3 2.5) and molecular weight (236.49 g/mol) of 4-Bromo-5-chloro-2-methoxyaniline compared to compounds like 4-Bromo-2-methoxyaniline (XLogP3 1.9, MW 202.05) [3] or 5-Chloro-2-methoxyaniline (XLogP3 1.9, MW 157.60) [4] translate to different solubility, membrane permeability, and pharmacokinetic profiles in derived molecules—making generic substitution scientifically invalid .

Orthogonality Mono-halogenated analogs lack the dual Br/Cl sites; sequential amination strategy may not transfer
Physicochemical drift Lipophilicity and molecular weight differences can alter derived compound profiles; direct substitution may require property re-evaluation

4-Bromo-5-chloro-2-methoxyaniline: Differentiation Evidence vs. Analogs


Orthogonal Reactivity in Sequential Amination

4-Bromo-5-chloro-2-methoxyaniline contains both Br and Cl substituents, enabling orthogonal functionalization via catalyst-directed chemoselective amination. Mikhailine et al. (2018) demonstrated that for bromo-chloro(hetero)arenes, a Pd-crotyl(t-BuXPhos) precatalyst selectively couples the Ar–Br site with benzophenone imine, while Pd-based RuPhos or (BINAP)Pd(allyl)Cl couples the Ar–Cl site with secondary amines [1]. This allows sequential one-pot double amination, yielding amino-aniline intermediates in high yield. In contrast, mono-halogenated analogs such as 4-Bromo-2-methoxyaniline or 5-Chloro-2-methoxyaniline lack this dual-site reactivity, limiting them to a single coupling step.

Sequential amination
Class-level
One-pot double amination via Br and Cl sites under catalyst control
Supports convergent synthesis of complex amino-anilines
Pd-crotyl/Br vs. Pd-RuPhos/Cl selectivity reported; conditions require optimization
Cross-Coupling Chemoselectivity Amination Catalysis

Enhanced Lipophilicity vs. Mono-Halogenated Analogs

The calculated partition coefficient (XLogP3) for 4-Bromo-5-chloro-2-methoxyaniline is 2.5 , compared to 1.9 for both 4-Bromo-2-methoxyaniline [1] and 5-Chloro-2-methoxyaniline [2]. This 0.6 log unit increase corresponds to approximately a 4-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity.

Lipophilicity (XLogP3)
Cross-study comparable
2.5 vs. 1.9 (+0.6)
Reported higher lipophilicity; may influence permeability
Computed values; in-vitro confirmation needed for derived molecules
Lipophilicity Drug-likeness Physicochemical Properties

Higher Molecular Weight vs. Simpler Analogs

4-Bromo-5-chloro-2-methoxyaniline has a molecular weight of 236.49 g/mol [1]. This is substantially higher than 4-Bromo-2-methoxyaniline (202.05 g/mol) [2] and 5-Chloro-2-methoxyaniline (157.60 g/mol) [3]. The presence of both bromine and chlorine atoms increases the mass by 34.44–78.89 Da relative to these mono-halogenated comparators.

Molecular weight
Cross-study comparable
236.49 vs. 202.05 / 157.60
Greater molecular complexity; may support scaffold diversification
Standard atomic weights; downstream property impact context-dependent
Molecular Weight Synthetic Intermediate Building Block

Batch-Specific Analytical Quality Control

Commercial suppliers such as Bidepharm provide 4-Bromo-5-chloro-2-methoxyaniline with a standard purity of 95%, accompanied by batch-specific QC data including ¹H NMR, HPLC, and GC analyses . This level of analytical characterization is critical for reproducible synthesis and is not uniformly available for all analog compounds.

Batch QC
Data to verify
95% purity; ¹H NMR, HPLC, GC
Supplier-reported analytical data
Verify lot-specific COA before use; not universally guaranteed across suppliers
Quality Control NMR HPLC GC

4-Bromo-5-chloro-2-methoxyaniline: Application Scenarios


Sequential Functionalization to Amino-aniline APIs

Utilize the orthogonal reactivity of the Br and Cl sites for chemoselective, one-pot double amination to construct advanced amino-aniline scaffolds. This approach, validated by Mikhailine et al. (2018) for bromo-chloro(hetero)arenes [1], reduces synthetic steps and improves process efficiency compared to using mono-halogenated starting materials, making 4-Bromo-5-chloro-2-methoxyaniline a strategic choice for medicinal chemistry programs targeting complex APIs.

Lipophilicity for CNS-Penetrant Drug Design

Leverage the elevated XLogP3 of 2.5 (vs. 1.9 for mono-halogenated analogs) [2][3] to impart increased lipophilicity to derived molecules. This property is particularly valuable in CNS drug discovery, where higher LogP values correlate with improved blood-brain barrier permeability. Researchers prioritizing CNS targets should consider 4-Bromo-5-chloro-2-methoxyaniline over less lipophilic 2-methoxyaniline derivatives.

High-MW Building Block for Scaffold Diversification

Employ 4-Bromo-5-chloro-2-methoxyaniline (MW 236.49) [4] as a heavier, more functionalized aniline core compared to 4-Bromo-2-methoxyaniline (MW 202.05) [5] or 5-Chloro-2-methoxyaniline (MW 157.60) [6]. The additional mass and halogen density enable the construction of more complex, lead-like molecules with distinct physicochemical profiles, supporting library diversification in hit-to-lead campaigns.

Quality-Assured Procurement for Reproducible Synthesis

Source 4-Bromo-5-chloro-2-methoxyaniline from suppliers that provide batch-specific analytical documentation, including ¹H NMR, HPLC, and GC purity data (≥95%) . This level of quality assurance minimizes experimental variability and is essential for laboratories requiring strict reproducibility in multi-step syntheses or when scaling up to kilogram quantities.

Application
Selection Property
Validation Focus
Amino-aniline synthesis
Orthogonal Br/Cl cross-coupling sites
Chemoselectivity and step-efficiency review
CNS-targeted research
Reported higher lipophilicity profile
Permeability and CNS-penetration model review
Scaffold diversification
Higher molecular weight aniline core
Property modulation and lead-like profile review
Reproducible procurement
Batch-specific analytical documentation
Purity and identity consistency review

Technical Documentation Hub

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36 linked technical documents
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